molecular formula C23H25N3O3 B3203269 8-([1,1'-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021251-27-3

8-([1,1'-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B3203269
CAS No.: 1021251-27-3
M. Wt: 391.5 g/mol
InChI Key: ZYMAYMUHSIRACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core with substituents influencing physicochemical and pharmacological properties. The biphenyl-4-carbonyl group at position 8 and the propyl chain at position 3 distinguish it from analogs.

Properties

IUPAC Name

8-(4-phenylbenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-2-14-26-21(28)23(24-22(26)29)12-15-25(16-13-23)20(27)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMAYMUHSIRACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of oxygen can affect the activity of PHDs and thus the effectiveness of PHD inhibitors Additionally, the compound’s stability could be affected by factors such as temperature and pH

Biochemical Analysis

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : Longer alkoxy chains (e.g., butoxypropyl in compound 11) correlate with higher yields (61%) compared to ethoxypropyl (35%), likely due to improved solubility .
  • Physical State : Hydrophilic substituents (e.g., ethoxyethyl) favor crystalline solids, while lipophilic groups (e.g., benzyl) form oils or require salt formation for stabilization .

Spectroscopic and Analytical Data

  • IR Spectroscopy: All analogs show C=O stretches (1722–1775 cm⁻¹) and N-H broadening (~3333 cm⁻¹) .
  • Elemental Analysis :
    • Carbon content varies with substituent bulk: Benzyl (59.55% C) < Biphenyl-4-carbonyl (estimated higher C%) < Butoxypropyl (59.34% C) .

Pharmacological and Functional Comparisons

Structure-Activity Relationships (SAR)

  • Position 8 :
    • Aryl groups (biphenyl, benzyl) improve target engagement via hydrophobic interactions.
    • Alkoxy chains (ethoxypropyl) may reduce potency due to increased flexibility .
  • Position 3 :
    • Propyl vs. methyl: Longer chains (propyl) could reduce CYP-mediated metabolism, extending half-life .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing triazaspirodecanone derivatives like 8-([1,1'-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?

  • Methodological Answer : The synthesis typically involves condensation reactions between spirocyclic precursors and functionalized carbonyl or aryl groups. For example, microwave-assisted synthesis using ammonium carbonate and cyanide salts in methanol/water mixtures has been reported for analogous compounds, yielding spirohydantoins with propyl or benzyl substituents . Key steps include cyclization under controlled pH and temperature, followed by purification via column chromatography .

Q. How is the structural integrity of this compound verified experimentally?

  • Methodological Answer : Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm spirocyclic connectivity and substituent positions.
  • IR spectroscopy to identify carbonyl (C=O) and amide (N-H) stretches (~1700 cm⁻¹ and ~3300 cm⁻¹, respectively) .
  • Mass spectrometry (HRMS/ESI-MS) to validate molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystalline) to resolve 3D conformation .

Q. What preliminary biological screening models are used for triazaspiro compounds with structural similarities?

  • Methodological Answer : Initial assays include:

  • Receptor-binding studies : For antipsychotic potential, compounds are tested against dopamine D2 or serotonin 5-HT2A receptors using radioligand displacement assays .
  • Cellular migration/invasion assays : Anti-cancer activity is evaluated in prostate cancer (PC3) cells via Boyden chamber or wound-healing assays, with MMP-2/9 inhibition as a mechanistic focus .
  • Catalepsy tests in rodents to assess neurological side-effect profiles .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield and purity of the target compound?

  • Methodological Answer :

  • Solvent optimization : Polar aprotic solvents (e.g., THF, dioxane) improve reaction homogeneity for spirocyclic intermediates .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PtBu₃)₂) enhance coupling efficiency in arylations .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 16h) and improves regioselectivity in cyclization steps .
  • Purification : Gradient elution in HPLC or preparative TLC minimizes byproducts from biphenyl carbonyl reactions .

Q. How do substituents on the triazaspiro core influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • Methodological Answer :

  • Substituent variation : Compare analogs with differing N-3 alkyl chains (e.g., propyl vs. methyl) or aryl groups (e.g., biphenyl vs. trifluoromethylbenzoyl) .
  • Pharmacophore mapping : Use molecular docking (e.g., MOE software) to identify critical interactions with targets like serotonin receptors .
  • In vivo vs. in vitro correlation : For antipsychotic candidates, assess dose separation between efficacy (e.g., Sidman avoidance) and side effects (e.g., catalepsy in primates) .

Q. What computational approaches are used to predict the compound’s pharmacokinetic properties or target engagement?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Model interactions with lipid bilayers or protein targets (e.g., FAK kinase) to predict membrane permeability or binding stability .
  • QSAR modeling : Corrogate descriptors (e.g., logP, polar surface area) with bioavailability data from spirohydantoin analogs .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for modified substituents using software like AMBER or GROMACS .

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer :

  • Assay standardization : Validate receptor-binding protocols using positive controls (e.g., haloperidol for D2 antagonism) to minimize inter-lab variability .
  • Metabolic stability testing : Use liver microsomes to assess if observed discrepancies arise from compound degradation .
  • Epistatic analysis : Evaluate combinatorial effects of substituents (e.g., biphenyl + propyl) using factorial experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-([1,1'-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 2
Reactant of Route 2
8-([1,1'-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.